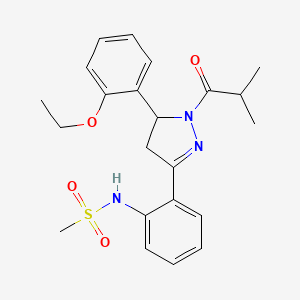

N-(2-(5-(2-ethoxyphenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

N-(2-(5-(2-Ethoxyphenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a synthetic small molecule characterized by a dihydropyrazole core substituted with a 2-ethoxyphenyl group at position 5, an isobutyryl group at position 1, and a methanesulfonamide moiety attached to a phenyl ring at position 3 (Figure 1). This compound has garnered attention in antiviral research due to its structural similarity to other pyrazole derivatives with demonstrated activity against viral targets.

Properties

IUPAC Name |

N-[2-[3-(2-ethoxyphenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4S/c1-5-29-21-13-9-7-11-17(21)20-14-19(23-25(20)22(26)15(2)3)16-10-6-8-12-18(16)24-30(4,27)28/h6-13,15,20,24H,5,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGFJWVBUMWZSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2CC(=NN2C(=O)C(C)C)C3=CC=CC=C3NS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-(2-ethoxyphenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the introduction of the ethoxyphenyl group, and the attachment of the methanesulfonamide moiety. Common synthetic routes may involve:

Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

Introduction of the Ethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.

Attachment of the Methanesulfonamide Moiety: This can be done through sulfonamide formation reactions, typically using methanesulfonyl chloride and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-(2-ethoxyphenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antioxidant and Anti-inflammatory Properties

Research indicates that compounds similar to N-(2-(5-(2-ethoxyphenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exhibit significant antioxidant and anti-inflammatory activities. For instance, molecular docking studies have shown that certain pyrazole derivatives possess the ability to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties. Pyrazole derivatives have been widely studied for their ability to induce apoptosis in cancer cells. In vitro studies have demonstrated that compounds with similar pyrazole structures can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .

Pharmacological Applications

Analgesic and Antipyretic Effects

this compound may also exhibit analgesic and antipyretic effects. Research into related pyrazole compounds has shown efficacy in pain relief and fever reduction, suggesting that this compound could be explored for similar therapeutic uses .

Antibacterial and Antiviral Properties

Studies have indicated that pyrazole derivatives can possess antibacterial and antiviral properties. The unique electronic structure of these compounds allows them to interact effectively with bacterial enzymes or viral proteins, inhibiting their function and providing a basis for developing new antimicrobial agents .

Material Science

Nonlinear Optical Properties

Recent research highlights the nonlinear optical (NLO) properties of pyrazole-based compounds, including this compound. These properties are crucial for applications in photonics and optoelectronics, such as in the development of high-performance optical devices . The ability to manipulate light at the molecular level opens avenues for innovative technologies in telecommunications and imaging systems.

Case Studies

Mechanism of Action

The mechanism by which N-(2-(5-(2-ethoxyphenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-(3-(1-Benzoyl-5-(2-Ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

- Key Structural Difference : Replacement of the isobutyryl group with a benzoyl moiety at position 1 of the pyrazole ring.

- Biological Activity : Demonstrated strong binding to MPXV DPol (docking score: -9.2 kcal/mol) and A42R (docking score: -8.7 kcal/mol), comparable to the target compound. MD simulations confirmed stable ligand-protein interactions with root-mean-square deviation (RMSD) < 2.0 Å .

- Implications : The benzoyl group may enhance aromatic stacking interactions but could reduce metabolic stability due to increased hydrophobicity compared to isobutyryl.

N-{3-[1-Isobutyryl-5-(2-Methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide (CAS 851719-26-1)

- Key Structural Difference : Substitution of the 2-ethoxyphenyl group with a 2-methylphenyl group.

- This analog, labeled CCG-28511, is cited in chemical databases as a structural variant but lacks published biological studies .

N-((5-((2-(5-(4-Methoxyphenyl)-3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(m-Tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide (CAS 362505-85-9)

- Key Structural Difference : Incorporation of a 4-methoxyphenyl group, thiophen-2-yl moiety, and additional triazole-thioether linkage.

- Biological Activity: No direct antiviral data reported.

Pharmacological and Computational Insights

Binding Affinity and Selectivity

- Target Compound : Docking scores of -9.5 kcal/mol (DPol) and -8.9 kcal/mol (A42R) suggest high affinity. The ethoxy group may engage in hydrogen bonding with polar residues (e.g., Lys737 in DPol), while the isobutyryl group balances lipophilicity for membrane penetration .

- Benzoyl Analog : Slightly lower docking scores (-9.2 and -8.7 kcal/mol) but similar stability in MD simulations. The benzoyl group may introduce off-target interactions with cytochrome P450 enzymes due to its planar structure .

Pharmacokinetic Considerations

- Solubility : The ethoxy group in the target compound enhances solubility compared to the methyl group in CAS 851719-26-1, which may limit bioavailability in aqueous environments .

- Metabolic Stability : Isobutyryl’s branched alkyl chain likely confers resistance to esterase-mediated hydrolysis compared to benzoyl derivatives .

Biological Activity

N-(2-(5-(2-ethoxyphenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article provides an overview of the compound's synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent modifications to introduce the ethoxyphenyl and methanesulfonamide groups. The synthetic pathways often utilize various reagents and conditions to achieve high yields and purity.

Antimicrobial Activity

Research indicates that compounds with a pyrazole scaffold exhibit significant antimicrobial properties. For instance, studies have shown that related derivatives demonstrate activity against both Gram-positive and Gram-negative bacteria. In one study, several synthesized pyrazole derivatives were screened for their antibacterial activity against Staphylococcus aureus and Escherichia coli, with notable results:

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| 1 | Highly Active | Moderately Active |

| 2 | Moderately Active | Highly Active |

| 3 | Poor Activity | Poor Activity |

| 4 | Highly Active | Highly Active |

| 5 | Excellent Activity | Moderately Active |

These findings suggest that modifications to the pyrazole structure can enhance antimicrobial efficacy .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Molecular docking studies indicate that these compounds can effectively bind to COX enzymes, suggesting potential as non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Potential

The anticancer properties of pyrazole derivatives have been well-documented. Research shows that certain pyrazole compounds can induce apoptosis in cancer cells through various mechanisms, including modulation of cell cycle progression and inhibition of specific oncogenic pathways. For example, a study highlighted the ability of a related pyrazole derivative to inhibit tumor growth in vitro and in vivo models .

Case Studies

- Antimicrobial Screening : A recent study synthesized a series of pyrazole derivatives, including this compound. The results indicated significant antibacterial activity against Bacillus subtilis and Candida albicans, with some compounds showing IC50 values lower than standard antibiotics .

- In Vivo Anticancer Study : In an animal model, the administration of a similar pyrazole compound resulted in reduced tumor size and increased survival rates compared to control groups. This suggests that such compounds could be developed into effective anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.